Oxazole, 4,5-diphenyl-2-piperidino-
CAS No.: 20503-73-5
Cat. No.: VC17274068
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20503-73-5 |
|---|---|
| Molecular Formula | C20H20N2O |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 4,5-diphenyl-2-piperidin-1-yl-1,3-oxazole |
| Standard InChI | InChI=1S/C20H20N2O/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)23-20(21-18)22-14-8-3-9-15-22/h1-2,4-7,10-13H,3,8-9,14-15H2 |
| Standard InChI Key | NAVVOYFFGOHKJL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Oxazole, 4,5-diphenyl-2-piperidino- belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The substitution pattern—two phenyl groups and a piperidine ring—confers unique electronic and steric properties. The IUPAC name, 4,5-diphenyl-2-piperidin-1-yl-1,3-oxazole, reflects its substituent positions and connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 20503-73-5 |
| Molecular Formula | C₂₀H₂₀N₂O |
| Molecular Weight | 304.4 g/mol |
| SMILES Notation | C1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
| InChI Key | NAVVOYFFGOHKJL-UHFFFAOYSA-N |
The canonical SMILES string illustrates the piperidine ring (C1CCNCC1) attached to the oxazole’s 2-position, while phenyl groups occupy the 4- and 5-positions.
Spectral Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure. For example, the NMR spectrum of analogous oxazole derivatives reveals distinct aromatic proton signals between δ 7.1–7.4 ppm, corresponding to phenyl and oxazole protons . The piperidine moiety’s protons typically appear as multiplet signals in the δ 1.5–2.5 ppm range.
Synthetic Methodologies
Cyclodehydration of Oximes and Acid Chlorides
Biological Activities and Mechanisms
Antiproliferative Activity
Oxazole, 4,5-diphenyl-2-piperidino- exhibits potent antiproliferative effects against cancer cell lines, including MCF-7 (breast) and HeLa (cervical). In vitro assays demonstrate IC₅₀ values comparable to 5-fluorouracil, a frontline chemotherapeutic agent. Mechanistic studies suggest inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.
VEGFR-2 Inhibition and Apoptosis Induction
The compound’s derivatives, such as oxazolo[5,4-d]pyrimidines, inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key driver of tumor angiogenesis. Downregulation of VEGFR-2 suppresses endothelial cell proliferation and induces apoptosis via caspase-3 activation.
Table 2: Comparative Anticancer Activity
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4,5-Diphenyl-2-piperidino- | Thymidylate synthase | 12.4 | |
| 5-Fluorouracil | Thymidylate synthase | 10.8 | |
| Oxazolo[5,4-d]pyrimidine | VEGFR-2 | 0.51 |
Future Directions
Targeted Delivery Systems
Encapsulation in nanoparticle carriers (e.g., liposomes, dendrimers) could enhance tumor-specific uptake and reduce off-target effects. Preliminary studies with PEGylated nanoparticles show a 2.5-fold increase in intracellular drug concentration.
Combination Therapies
Synergistic effects with checkpoint inhibitors (e.g., pembrolizumab) are under investigation. Early data suggest enhanced T-cell infiltration and prolonged survival in melanoma models.
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